DNA Binding Affinity: Target Compound (3) vs. Ethidium Bromide (E) and 6-Methyl Analog Lacking 3,8-Diamino Groups (2)
In spectrophotometric titrations against a random-sequence 17mer DNA duplex, the binding constant of 3,8-diamino-5-ethyl-6-methylphenanthridinium (compound 3) falls within the range 3.1–7.8 × 10⁵ M⁻¹, similar to ethidium bromide (E), whereas the 6-methyl analog lacking the 3,8-diamino groups (compound 2) exhibits a binding constant reduced by nearly one order of magnitude (5–7 × 10⁴ M⁻¹) [1]. This approximately 5- to 10-fold difference demonstrates that the 3,8-diamino substitution is essential for high-affinity intercalation, and the target compound retains this affinity despite the absence of the 6-phenyl ring [1].
| Evidence Dimension | DNA binding constant (K, M⁻¹) |
|---|---|
| Target Compound Data | 3.1–7.8 × 10⁵ M⁻¹ (compound 3) |
| Comparator Or Baseline | Ethidium bromide (E): similar 10⁵ M⁻¹ range; compound 2: 5–7 × 10⁴ M⁻¹ |
| Quantified Difference | Compound 3 vs. compound 2: ~5–10-fold higher binding affinity |
| Conditions | Spectrophotometric titration; random-sequence 17mer DNA duplex; sodium phosphate buffer (10 mM, pH 7.0, T = 20 °C) |
Why This Matters
The binding constant directly determines the sensitivity and signal-to-noise ratio in fluorescence-based DNA assays; a 5–10-fold affinity difference relative to the non-amino analog (compound 2), and essential parity with ethidium bromide, defines the compound's place in SAR studies and assay development.
- [1] Prunkl, C., Pichlmaier, M., Kharlanov, V., Rettig, W., & Wagenknecht, H.-A. (2010). Optical, Redox, and DNA-Binding Properties of Phenanthridinium Chromophores: Elucidating the Role of the Phenyl Substituent for Fluorescence Enhancement of Ethidium in the Presence of DNA. Chemistry – A European Journal, 16(11), 3392–3402. https://doi.org/10.1002/chem.200902823 View Source
